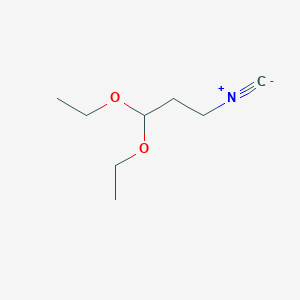
1,1-Diethoxy-3-isocyanopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-3-isocyanopropane, commonly known as DEIPC, is a colorless liquid compound with a molecular weight of 191.23 g/mol. It is widely used in various scientific research applications due to its unique chemical properties. DEIPC is a highly reactive compound that is used as a versatile building block for the synthesis of various organic compounds.
Mecanismo De Acción
DEIPC acts as a highly reactive isocyanate that readily reacts with various nucleophiles, such as amines, alcohols, and thiols. The reaction between DEIPC and nucleophiles results in the formation of various organic compounds. DEIPC is a highly reactive compound that finds application in various organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
DEIPC has no known biochemical or physiological effects. It is a highly reactive compound that finds application in various organic synthesis reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEIPC is a highly versatile compound that finds application in various fields of scientific research. It is a highly reactive compound that readily reacts with various nucleophiles, making it an ideal building block for the synthesis of various organic compounds. However, the synthesis of DEIPC requires careful handling of reactive chemicals, making it a challenging compound to work with. The use of DEIPC in lab experiments requires careful safety measures to ensure the safety of the researchers.
Direcciones Futuras
DEIPC is a highly versatile compound that finds application in various fields of scientific research. Future research could focus on the development of new synthetic routes for the synthesis of DEIPC. The development of new synthetic routes could lead to the discovery of new organic compounds with unique properties. Future research could also focus on the application of DEIPC in the synthesis of new pharmaceuticals with improved therapeutic properties. The use of DEIPC in scientific research is an exciting area of research with vast potential for future discoveries.
Conclusion:
In conclusion, DEIPC is a highly versatile compound that finds application in various fields of scientific research. It is a highly reactive compound that is used as a building block for the synthesis of various organic compounds. The synthesis of DEIPC requires careful handling of reactive chemicals, making it a challenging compound to work with. The use of DEIPC in lab experiments requires careful safety measures to ensure the safety of the researchers. Future research could focus on the development of new synthetic routes for the synthesis of DEIPC and the application of DEIPC in the synthesis of new pharmaceuticals with improved therapeutic properties.
Métodos De Síntesis
The synthesis of DEIPC involves the reaction between diethyl malonate and phosgene in the presence of a base. The resulting product is then treated with sodium ethoxide to yield DEIPC. The synthesis of DEIPC is a multi-step process that requires careful handling of reactive chemicals.
Aplicaciones Científicas De Investigación
DEIPC is widely used in scientific research for the synthesis of various organic compounds. It is used as a building block for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and triazoles. DEIPC is also used in the synthesis of various pharmaceuticals, such as antitumor agents, anti-inflammatory agents, and antiviral agents. DEIPC is a highly versatile compound that finds application in various fields of scientific research.
Propiedades
Número CAS |
139723-02-7 |
|---|---|
Nombre del producto |
1,1-Diethoxy-3-isocyanopropane |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1,1-diethoxy-3-isocyanopropane |
InChI |
InChI=1S/C8H15NO2/c1-4-10-8(11-5-2)6-7-9-3/h8H,4-7H2,1-2H3 |
Clave InChI |
ARUYIJPIIANHIW-UHFFFAOYSA-N |
SMILES |
CCOC(CC[N+]#[C-])OCC |
SMILES canónico |
CCOC(CC[N+]#[C-])OCC |
Sinónimos |
1-ISOCYANO-3,3-DIETHOXYPROPANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



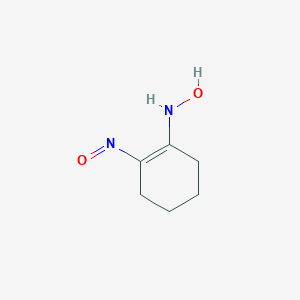
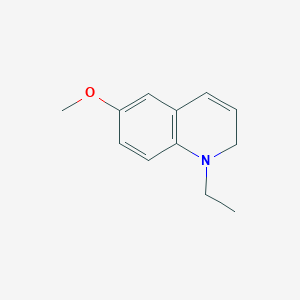
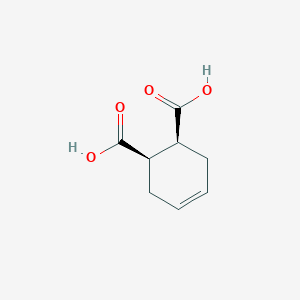
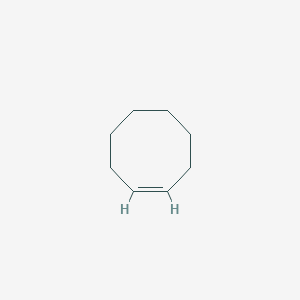

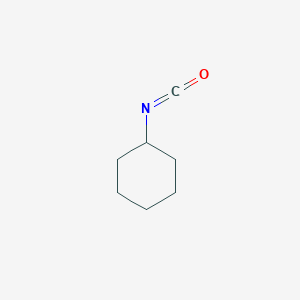
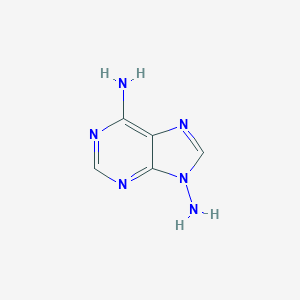
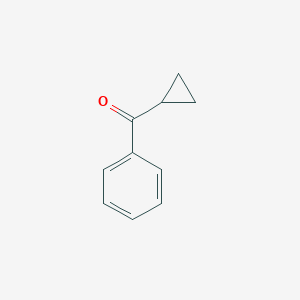
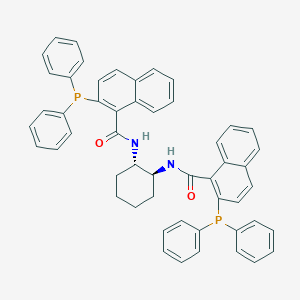
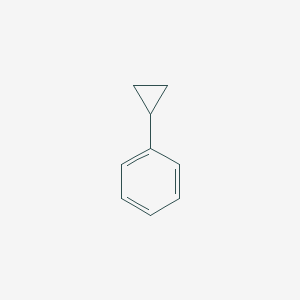
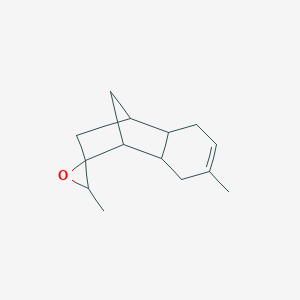
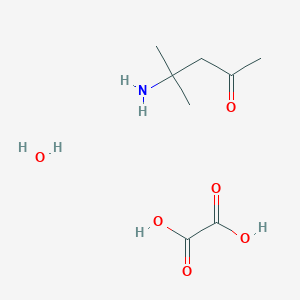
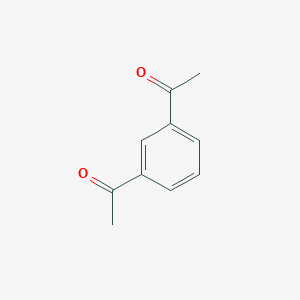
![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)